Benzamide, N-[4-(ethenyloxy)phenyl]-
Description
Benzamide derivatives are critical in medicinal and synthetic chemistry due to their versatile biological activities and structural tunability. The compound Benzamide, N-[4-(ethenyloxy)phenyl]- features a benzamide core substituted with a vinyloxy (ethenyloxy) group at the para position of the phenyl ring.
Properties
CAS No. |
840-75-5 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(4-ethenoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17) |
InChI Key |
PSMYLJQHJCXZDE-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Substituents and Their Impacts:
- Vinyloxy Group (N-[4-(Ethenyloxy)phenyl]-): The ethenyloxy group is a conjugated system that may increase electrophilicity and susceptibility to hydrolysis compared to saturated alkoxy groups (e.g., hexyloxy or methoxy) .
- Sulfonamide Derivatives (e.g., N4-Benzoylsulfathiazole): These compounds, such as N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29) , incorporate sulfonamide and thiazole moieties, enhancing antibacterial activity. Their synthesis involves acylation reactions with benzoyl or lauroyl chlorides, differing from the vinyloxy-substituted benzamide’s likely synthetic route .
Table 1: Structural and Property Comparison
Physicochemical Properties
- Hydrogen Bonding: Tetrazole-containing benzamides (e.g., CAS 140425-86-1) have 5–7 hydrogen-bond acceptors, enhancing solubility and target binding. The ethenyloxy derivative likely has fewer acceptors, relying on its aromatic system for interactions .
- LogP and Solubility: Alkoxy-substituted benzamides (e.g., hexyloxy) exhibit higher hydrophobicity (logP ~4.5) than the ethenyloxy analog, which may have intermediate logP due to the polarizable vinyl group .
Q & A
What are the standard synthetic routes for Benzamide, N-[4-(ethenyloxy)phenyl]-?
Basic Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
Amide Coupling: React 4-(ethenyloxy)aniline with a benzoyl chloride derivative under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Characterization: Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm, ethenyloxy protons at δ 4.2–4.5 ppm) and HRMS .
How can reaction conditions be optimized to improve yield and purity?
Advanced Methodological Answer:
Optimization strategies include:
- Temperature Control: Maintain 0–5°C during amide coupling to minimize side reactions (e.g., hydrolysis of benzoyl chloride) .
- Catalyst Screening: Test Lewis acids (e.g., DMAP) to accelerate coupling efficiency .
- Solvent Selection: Use anhydrous THF instead of dichloromethane for moisture-sensitive intermediates .
- Real-Time Monitoring: Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
What biological targets are associated with Benzamide, N-[4-(ethenyloxy)phenyl]-?
Basic Methodological Answer:
Preliminary studies suggest interactions with:
- Enzymes: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to known inhibitors .
- Receptors: Aromatic and amide motifs may bind to G-protein-coupled receptors (GPCRs) or kinase domains .
- Validate Targets: Use in silico docking (AutoDock Vina) followed by enzymatic assays (e.g., fluorescence-based inhibition assays) .
How can binding affinity and selectivity for biological targets be evaluated?
Advanced Methodological Answer:
Surface Plasmon Resonance (SPR): Immobilize target proteins on a sensor chip to measure real-time binding kinetics (, , ) .
Competitive ELISA: Use labeled ligands to quantify displacement by the benzamide derivative .
Selectivity Profiling: Screen against a panel of 50+ related targets (e.g., kinases, proteases) to identify off-target interactions .
What analytical techniques are critical for characterizing this compound?
Basic Methodological Answer:
Essential techniques include:
How does pH and temperature affect the compound’s stability?
Advanced Methodological Answer:
- pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C). The compound is stable at pH 5–9 but hydrolyzes in acidic/basic conditions (HPLC monitoring, t = 24 hrs at pH 3) .
- Thermal Stability: Use DSC to detect decomposition onset (~180°C). Store at –20°C under inert atmosphere to prevent radical-mediated degradation .
How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line ATCC certification, serum-free media) .
Structural Confirmation: Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
Meta-Analysis: Compare data across >3 independent studies; use statistical tools (e.g., Cohen’s d) to assess effect size consistency .
What safety protocols are essential for handling this compound?
Basic Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
- Ventilation: Ensure >12 air changes/hour to avoid inhalation of airborne particles .
- Waste Disposal: Collect in halogenated solvent waste containers for incineration .
How to analyze decomposition products under stress conditions?
Advanced Methodological Answer:
Forced Degradation: Expose to UV light (254 nm, 48 hrs) and analyze via LC-QTOF-MS. Major products include benzoic acid (m/z 122.0368) and 4-(ethenyloxy)aniline (m/z 149.0841) .
Mechanistic Studies: Use -labeling to trace hydrolysis pathways (e.g., amide bond cleavage vs. ether oxidation) .
What ADME properties should be prioritized in preclinical studies?
Basic Methodological Answer:
- Absorption: Measure Caco-2 permeability (P >1 ×10 cm/s indicates oral bioavailability) .
- Metabolism: Incubate with human liver microsomes (HLM) to identify CYP-mediated metabolites (e.g., hydroxylation at the ethenyloxy group) .
How to design structure-activity relationship (SAR) studies?
Advanced Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replace ethenyloxy with ethoxy, introduce halogens) .
Activity Clustering: Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC values .
Crystallography: Solve co-crystal structures with target proteins to map binding interactions (e.g., hydrogen bonds with amide carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
